N-[2-(4-methoxyphenyl)ethyl]-4-[(N-methylsulfonylanilino)methyl]benzamide
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Overview
Description
N-[2-(4-methoxyphenyl)ethyl]-4-[(N-methylsulfonylanilino)methyl]benzamide is an organic compound with a complex structure that includes a methoxyphenyl group, an ethyl chain, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-4-[(N-methylsulfonylanilino)methyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reduction of Schiff bases using sodium borohydride (NaBH4) as a reducing agent . This method is favored due to its selectivity and ability to reduce specific functional groups without affecting others .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reduction methods, but with optimized reaction conditions to ensure high yield and purity. The use of catalysts such as lithium aluminum hydride (LiAlH4) or tin may also be employed to enhance the efficiency of the reduction process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-4-[(N-methylsulfonylanilino)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: As mentioned earlier, reduction reactions are commonly performed using NaBH4 or LiAlH4.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction typically results in the formation of secondary amines .
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-4-[(N-methylsulfonylanilino)methyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-4-[(N-methylsulfonylanilino)methyl]benzamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and other proteins .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-methoxyphenyl)ethyl]benzamide
- 4-[(N-methylsulfonylanilino)methyl]benzamide
- N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Uniqueness
Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-[(N-methylsulfonylanilino)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-30-23-14-10-19(11-15-23)16-17-25-24(27)21-12-8-20(9-13-21)18-26(31(2,28)29)22-6-4-3-5-7-22/h3-15H,16-18H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZERIIGUJQMDCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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